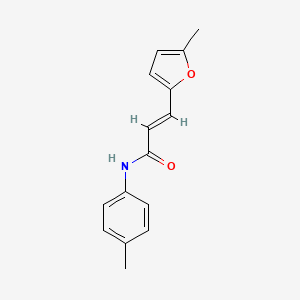
3-(5-methyl-2-furyl)-N-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-furyl)-N-(4-methylphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential biochemical and physiological effects. This compound is also known as MAFP and has been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
MAFP works by inhibiting the activity of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is responsible for the biosynthesis of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. By inhibiting NAPE-PLD, MAFP reduces the production of endocannabinoids, which can lead to a decrease in pain sensation, anxiety, and other physiological responses.
Biochemical and Physiological Effects
MAFP has been shown to have various biochemical and physiological effects in animal models. One study found that MAFP can reduce pain sensation in mice by inhibiting the biosynthesis of endocannabinoids. Another study found that MAFP can reduce anxiety-like behavior in rats, suggesting that it may have potential as an anxiolytic agent. Additionally, MAFP has been shown to have anti-inflammatory effects in various cell types, which may make it a potential therapeutic agent for inflammatory conditions.
実験室実験の利点と制限
One advantage of using MAFP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MAFP has been shown to have specific and potent effects on the biosynthesis of endocannabinoids, which can be useful for investigating the role of endocannabinoids in various physiological processes. However, one limitation of using MAFP is that it may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MAFP. One area of interest is the potential therapeutic applications of MAFP for conditions such as chronic pain and anxiety. Further studies are needed to investigate the efficacy and safety of MAFP as a therapeutic agent in animal models and human clinical trials. Additionally, more research is needed to investigate the mechanism of action of MAFP and its potential off-target effects on other enzymes or pathways. Finally, future studies could investigate the potential use of MAFP as a tool for investigating the role of endocannabinoids in various physiological processes.
合成法
MAFP can be synthesized through the reaction of 5-methyl-2-furfurylamine and 4-methylphenylacryloyl chloride. This reaction leads to the formation of MAFP, which can be purified through various methods such as column chromatography and recrystallization.
科学的研究の応用
MAFP has been used in scientific research to investigate its potential therapeutic applications. One study found that MAFP can inhibit the activity of a key enzyme involved in the biosynthesis of endocannabinoids, which are known to play a role in various physiological processes such as pain sensation, mood regulation, and appetite. This suggests that MAFP may have potential as a therapeutic agent for conditions such as chronic pain and anxiety.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBXATRHZRRJQW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


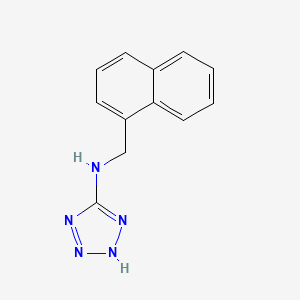

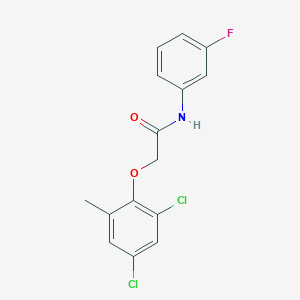
![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)

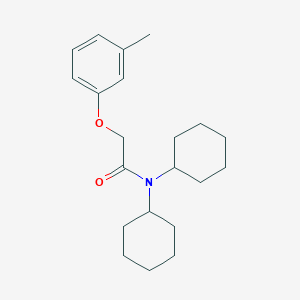
![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
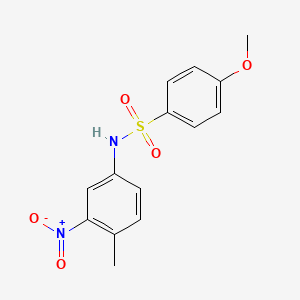
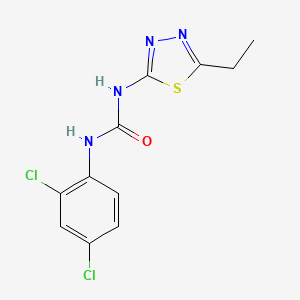

![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)